molecular formula C7H7NO2 B152061 4-Hydroxybenzamide CAS No. 619-57-8

4-Hydroxybenzamide

Cat. No.: B152061
CAS No.: 619-57-8
M. Wt: 137.14 g/mol
InChI Key: QXSAKPUBHTZHKW-UHFFFAOYSA-N
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Description

4-Hydroxybenzamide, also known as p-Hydroxybenzamide, is an organic compound with the molecular formula C₇H₇NO₂. It is a derivative of benzamide where a hydroxyl group is substituted at the para position of the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Scientific Research Applications

4-Hydroxybenzamide has a wide range of applications in scientific research:

Safety and Hazards

4-Hydroxybenzamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid release to the environment .

Mechanism of Action

Target of Action

4-Hydroxybenzamide is a nitrogen-containing compound It’s known that certain derivatives of this compound exhibit cerebroprotective activity .

Mode of Action

It’s known that it has been used in the synthesis of balanol, a potent protein kinase c (pkc) inhibitor . This suggests that this compound might interact with its targets to inhibit the activity of PKC, a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Biochemical Pathways

Given its role in the synthesis of balanol, a pkc inhibitor, it can be inferred that this compound might affect the pkc signaling pathway . PKC plays a crucial role in several signal transduction cascades and its inhibition can have downstream effects on cellular processes such as cell cycle progression, apoptosis, and differentiation.

Pharmacokinetics

It’s known that the low solubility in water of certain derivatives of this compound limits their bioavailability .

Result of Action

Given its role in the synthesis of balanol, it can be inferred that this compound might have a role in modulating the activity of pkc and thereby influencing cellular processes controlled by pkc .

Action Environment

It’s known that the solubility of certain derivatives of this compound in water can affect their bioavailability , suggesting that factors such as pH and temperature could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzamide can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride, which is then reacted with ammonia to yield this compound . Another method involves the Schotten–Baumann reaction, where 4-hydroxybenzoyl chloride reacts with glycine or γ-aminobutyric acid in an aqueous alkali solution .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of oxalyl chloride instead of thionyl chloride to avoid the formation of sulfur-containing impurities. This method provides higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-hydroxybenzoic acid.

    Reduction: It can be reduced to form 4-hydroxybenzylamine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 4-Hydroxybenzoic acid.

    Reduction: 4-Hydroxybenzylamine.

    Substitution: Various substituted benzamides depending on the reagents used.

Comparison with Similar Compounds

4-Hydroxybenzamide can be compared with other similar compounds such as:

    4-Hydroxybenzoic acid: Both compounds have a hydroxyl group at the para position, but 4-hydroxybenzoic acid has a carboxyl group instead of an amide group.

    4-Hydroxybenzylamine: This compound has an amine group instead of an amide group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to form various derivatives with significant biological activity further highlights its importance in scientific research and industry.

Properties

IUPAC Name

4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSAKPUBHTZHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10210931
Record name 4-Hydroxybenzamide
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Molecular Weight

137.14 g/mol
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CAS No.

619-57-8
Record name 4-Hydroxybenzamide
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Record name 4-Hydroxybenzamide
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Record name 4-Hydroxybenzamide
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Record name p-hydroxybenzamide
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Record name 4-HYDROXYBENZAMIDE
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but using 0.506 g. of PGA1 0.250 ml. of triethylamine, 0.236 ml. of isobutylchloroformate, and 0.412 g. of p-hydroxybenzamide there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with chloroform-acetonitrile (6:4). The residue obtained by concentration of selected fractions, 0.260 g., an oil, as the title compound, having Rf 0.5 (TLC on silica gel in chloroform-acetonitrile (3:2)).
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 1 but using 0.738 g. of PGF2 α , 0.347 ml. of triethylamine, 0.326 ml. of isobutylchloroformate, and 0.433 g. of p-hydroxybenzamide, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-acetone (3:7). The residue obtained by concentration of selected fractions, 0.455 g., is crystallized from acetone diluted with an equal volume of acetonitrile as the title compound, white, free-flowing crystals, m.p. 129.5°-130.8° C., having Rf 0.32 (TLC on silica gel in ethyl acetate-acetone (3:7).
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PGF2 α
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Synthesis routes and methods III

Procedure details

A solution of freshly prepared 4-hydroxybenzoic acid (635 mg; 4.6 mmol) and BOP (1.7 g; 5.06 mmol) in DMF (20 mL) was added dropwise and at room temperature to a solution of PEI (1 g, 23.2 mmol) in DMF (50 mL). After 2 hours under stirring, the DMF was removed by evaporation under reduced pressure. The crude product was taken in water, dissolved by addition of aqueous sodium hydroxide solution 1M (pH 11) and subjected to dialysis using a SpectraPor 12-14 kDa membrane against water (1 L, 2 changes over 24 h). Lyophilization provided 4-hydroxybenzamide-PEI (0.7 g) at a modification degree of 28%. 1H NMR (D2O) δppm: 2.6 (bm, 2.9H, —NHCH2CH2NH—), 3.22 (m, 0.55H, Phe-CONHCH2CH2NH—), 3.35 (m, 0.55H, Phe-CONHCH2CH2NH) 6.57 (d, J=7.3 Hz, 0.55 H, CHaro), 6.97 (m, 0.55H, CHaro).
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635 mg
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1.7 g
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20 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-hydroxybenzamide?

A1: this compound has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A: Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR), are crucial for characterizing this compound. IR spectroscopy can identify functional groups like the amide and hydroxyl groups. [] NMR provides information on the structure and connectivity of atoms within the molecule. [] These techniques help confirm the identity and purity of synthesized this compound.

Q3: How does this compound behave in different crystalline forms?

A: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. [] These forms may have distinct physicochemical properties, impacting factors like solubility, stability, and processing. Research focuses on understanding these differences to control the crystallization process and obtain the desired form for specific applications.

Q4: How stable is this compound in different environments?

A: Studies investigated the stability of this compound under various conditions, including different temperatures and moisture levels. [] This information is crucial for determining its suitability for various applications, especially in pharmaceutical formulations where stability is paramount.

Q5: Can you explain the use of this compound in lubricant compositions?

A: this compound acts as a friction modifier in lubricant compositions. [] Its incorporation into lubricants, alongside oils of appropriate viscosity, helps reduce friction and wear between moving parts in machinery.

Q6: How is computational chemistry being used to study this compound?

A: Computational chemistry tools, including density functional theory (DFT), play a vital role in understanding the properties and behavior of this compound. [] These methods allow researchers to calculate various parameters, such as molecular geometry, electronic structure, and intermolecular interactions. This information helps predict properties like stability, solubility, and potential for cocrystal formation.

Q7: How does modifying the structure of this compound affect its biological activity?

A: Research has extensively explored the structure-activity relationship of this compound analogs, particularly for their anti-estrogenic and protein kinase C inhibitory activities. [, ] Introducing hydrophobic groups in specific positions of the benzamide moiety significantly influences their potency and selectivity. [] These studies help optimize the structure for desired biological effects.

Q8: What is the role of this compound in the study of adenosine receptor antagonists?

A: this compound serves as a key building block in the development of thiazole and thiadiazole analogs as novel adenosine receptor antagonists. [] Understanding its role in these compounds helps researchers explore new avenues for therapeutic interventions targeting adenosine receptors.

Q9: What strategies are employed to improve the stability or bioavailability of this compound?

A: Researchers explore various formulation strategies, like cocrystallization, to enhance the stability and solubility of this compound. [, , , , ] Cocrystals with different coformers often exhibit improved physicochemical properties compared to the pure drug, making it more suitable for pharmaceutical applications.

Q10: How is this compound absorbed, distributed, metabolized, and excreted in living organisms?

A: Studies investigated the uptake, translocation, and metabolism of this compound in plants, specifically the water milfoil. [] These findings shed light on how this compound is handled by biological systems, offering insights into its environmental fate and potential impact.

Q11: What is known about the metabolism of bromoxynil, a compound related to this compound?

A: Research has identified this compound as a metabolite in the degradation pathway of the herbicide bromoxynil by various microorganisms. [, , , ] Understanding the metabolic fate of such compounds is crucial for assessing their environmental persistence and potential risks.

Q12: What is the effect of this compound on atherogenic lipoprotein oxidation?

A: Studies investigated the impact of this compound and its derivatives on low-density lipoprotein (LDL) oxidation, a key process implicated in atherosclerosis. [, ] While some compounds showed promising inhibitory effects on LDL oxidation in vitro, further research is needed to translate these findings to clinical applications.

Q13: What is the role of this compound in studying the allosteric transition of the insulin hexamer?

A: this compound acts as a ligand in studies investigating the allosteric behavior of the insulin hexamer. [] Its binding to effector sites on the protein provides valuable insights into the complex regulatory mechanisms governing insulin activity.

Q14: How is this compound used in drug discovery for NMDA receptors?

A: this compound derivatives, specifically CJ-036878, have been explored as potential antagonists of the N-methyl-D-aspartate (NMDA) receptor, a target for various neurological disorders. [, ] Research focuses on understanding the metabolic fate of such compounds and identifying the enzymes responsible for their breakdown.

Q15: What analytical techniques are used to quantify and characterize this compound?

A: Various analytical techniques are employed to study this compound. These include high-performance liquid chromatography (HPLC) for separation and quantification, [] gas chromatography (GC) for analyzing volatile compounds, [] and mass spectrometry (MS) for identifying and characterizing metabolites. [, ]

Q16: What factors influence the dissolution and solubility of this compound?

A: The dissolution and solubility of this compound are influenced by factors such as pH, temperature, and the presence of other compounds. [] Understanding these factors is crucial for optimizing its formulation and delivery for various applications.

Q17: What are some examples of cross-disciplinary applications of this compound research?

A: Research on this compound extends across various disciplines, including chemistry, biology, and pharmaceutical sciences. Its use as a building block for drug discovery, [, , ] its role in understanding fundamental biological processes, [, ] and its applications in material science [] highlight its diverse nature.

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